molecular formula C10H17N3 B8682812 N~1~-[1-(Pyridin-4-yl)ethyl]propane-1,3-diamine CAS No. 89151-15-5

N~1~-[1-(Pyridin-4-yl)ethyl]propane-1,3-diamine

Cat. No. B8682812
M. Wt: 179.26 g/mol
InChI Key: WYZRPHUTAWHOAY-UHFFFAOYSA-N
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Patent
US04489075

Procedure details

4-Acetylpyridine (30.3 g) was added portionwise over 40 minutes to a solution of 1,3-diaminopropane (85 cm3) in toluene (250 cm3) under reflux, with continuous removal of water using a Dean and Stark trap. When no more water was observed in the toluene layer (3 hours) the mixture was concentrated in vacuo and the residue was taken into methanol (200 cm3) and treated with sodium borohydride (12.0 g) added portionwise over 20 minutes at 0° C. After stirring for 16 hours concentrated hydrochloric acid (10 cm3) was slowly added and the mixture was concentrated in vacuo. The residue was dissolved in water (100 cm3) and basified to pH11 with 5M sodium hydroxide solution. The mixture was extracted with chloroform (3×300 cm3) and the dried (MgSO4) extracts were evaporated in vacuo. Distillation gave N-[1-(4-pyridyl)ethyl]-1,3-diaminopropane (22.7 g) as a colourless oil, b.p. 108°-114°/0.03 mm.
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1)(=O)[CH3:2].[NH2:10][CH2:11][CH2:12][CH2:13][NH2:14].O>C1(C)C=CC=CC=1>[N:7]1[CH:8]=[CH:9][C:4]([CH:1]([NH:10][CH2:11][CH2:12][CH2:13][NH2:14])[CH3:2])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
30.3 g
Type
reactant
Smiles
C(C)(=O)C1=CC=NC=C1
Name
Quantity
85 mL
Type
reactant
Smiles
NCCCN
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 16 hours concentrated hydrochloric acid (10 cm3)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
ADDITION
Type
ADDITION
Details
treated with sodium borohydride (12.0 g)
ADDITION
Type
ADDITION
Details
added portionwise over 20 minutes at 0° C
Duration
20 min
ADDITION
Type
ADDITION
Details
was slowly added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (100 cm3)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform (3×300 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the dried (MgSO4) extracts
CUSTOM
Type
CUSTOM
Details
were evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1=CC=C(C=C1)C(C)NCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 22.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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